molecular formula C11H12N2O3S B3328550 Methyl 5-cyanothio-2-methoxy-4-methylaminobenzoate CAS No. 483304-03-6

Methyl 5-cyanothio-2-methoxy-4-methylaminobenzoate

Cat. No.: B3328550
CAS No.: 483304-03-6
M. Wt: 252.29 g/mol
InChI Key: URADTIQYUWLBNA-UHFFFAOYSA-N
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Description

Methyl 5-cyanothio-2-methoxy-4-methylaminobenzoate is a chemical compound with a complex structure that includes a cyano group, a thioether, a methoxy group, and a methylamino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyanothio-2-methoxy-4-methylaminobenzoate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, but often involve stirring without solvent at room temperature or using a steam bath.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous-flow microreactors, which allow for precise control of reaction parameters and efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyanothio-2-methoxy-4-methylaminobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary, but often involve controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thioether or amine derivative.

Scientific Research Applications

Methyl 5-cyanothio-2-methoxy-4-methylaminobenzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-cyanothio-2-methoxy-4-methylaminobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and thioether groups can participate in binding interactions, while the methoxy and methylamino groups may influence the compound’s solubility and reactivity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Methyl 5-cyanothio-2-methoxy-4-methylaminobenzoate include other cyanoacetamide derivatives and thioether-containing benzoates. Examples include:

  • Methyl 5-cyano-2-methoxy-4-methylaminobenzoate
  • Ethyl 5-cyanothio-2-methoxy-4-methylaminobenzoate

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions and reactions are desired.

Properties

IUPAC Name

methyl 2-methoxy-4-(methylamino)-5-thiocyanatobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-13-8-5-9(15-2)7(11(14)16-3)4-10(8)17-6-12/h4-5,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URADTIQYUWLBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C(=C1)OC)C(=O)OC)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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